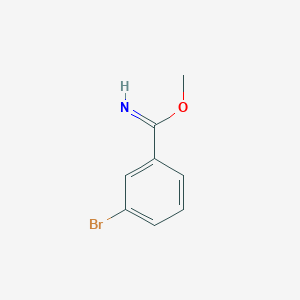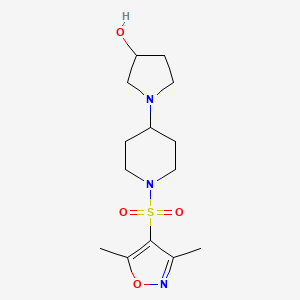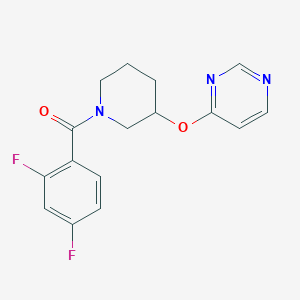
Methyl 3-bromobenzene-1-carboximidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromobenzene-1-carboximidate is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . It is a derivative of benzoic acid, where the carboxyl group is replaced by a carboximidate group, and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-bromobenzene-1-carboximidate can be synthesized through several methods. One common method involves the reaction of 3-bromobenzoyl chloride with methanol in the presence of a base such as pyridine . The reaction proceeds as follows:
3-bromobenzoyl chloride+methanol→methyl 3-bromobenzene-1-carboximidate+HCl
The reaction is typically carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Methyl 3-bromobenzene-1-carboximidate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidate group to other functional groups such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, sodium ethoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include carboxylic acids or other oxidized compounds.
Reduction: Products include amines, alcohols, or other reduced compounds.
科学研究应用
Methyl 3-bromobenzene-1-carboximidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 3-bromobenzene-1-carboximidate involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The bromine atom and the carboximidate group play crucial roles in determining the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
Methyl 4-bromobenzene-1-carboximidate: Similar structure but with the bromine atom at the para position.
Methyl 2-bromobenzene-1-carboximidate: Similar structure but with the bromine atom at the ortho position.
Methyl 3-chlorobenzene-1-carboximidate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Methyl 3-bromobenzene-1-carboximidate is unique due to the specific positioning of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the carboximidate group also provides distinct chemical properties compared to other similar compounds.
属性
IUPAC Name |
methyl 3-bromobenzenecarboximidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFHACQUFBUNBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide](/img/structure/B2397377.png)

![2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2397382.png)

![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397384.png)
![2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B2397387.png)



![3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride](/img/structure/B2397393.png)
![3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B2397394.png)
![5,5-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2397395.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2397397.png)
![2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2397400.png)
